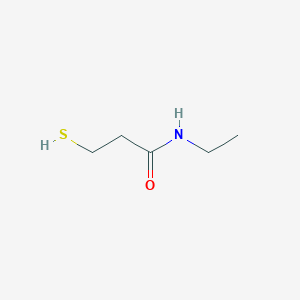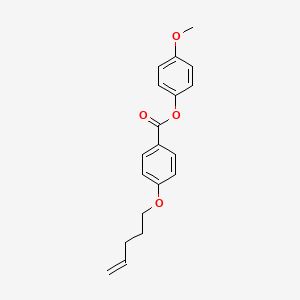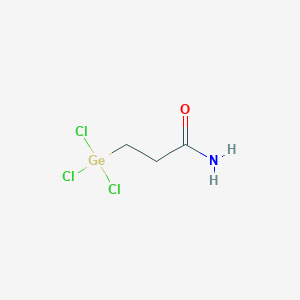
Urea, N,N'-bis(2-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’-bis(2-hydroxypropyl)-: is a chemical compound with the molecular formula C7H16N2O3 and a molecular weight of 176.21354 g/mol . It is a derivative of urea where two hydroxypropyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Urea, N,N’-bis(2-hydroxypropyl)- can be synthesized through the reaction of urea with 2-hydroxypropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Urea, N,N’-bis(2-hydroxypropyl)- involves large-scale reactors where urea and 2-hydroxypropylamine are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: Urea, N,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives .
科学的研究の応用
Chemistry: Urea, N,N’-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and other complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It can act as a stabilizing agent for proteins and enzymes .
Medicine: It is also explored for its role in developing biodegradable polymers for medical use .
Industry: In industrial applications, Urea, N,N’-bis(2-hydroxypropyl)- is used in the formulation of coatings, adhesives, and resins. Its unique properties make it suitable for enhancing the performance of these materials .
作用機序
The mechanism by which Urea, N,N’-bis(2-hydroxypropyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxypropyl groups enhance the solubility and stability of the compound, allowing it to effectively interact with biological molecules. These interactions can lead to modifications in protein structure and function, which are crucial for its applications in research and medicine .
類似化合物との比較
Similar Compounds:
Urea: The parent compound, which lacks the hydroxypropyl groups.
N,N’-bis(2-hydroxyethyl)urea: A similar compound with hydroxyethyl groups instead of hydroxypropyl groups.
N,N’-bis(2-hydroxybutyl)urea: Another derivative with hydroxybutyl groups.
Uniqueness: Urea, N,N’-bis(2-hydroxypropyl)- is unique due to the presence of hydroxypropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs .
特性
| 77463-87-7 | |
分子式 |
C7H16N2O3 |
分子量 |
176.21 g/mol |
IUPAC名 |
1,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C7H16N2O3/c1-5(10)3-8-7(12)9-4-6(2)11/h5-6,10-11H,3-4H2,1-2H3,(H2,8,9,12) |
InChIキー |
UBZFJRDOTBGVAY-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)NCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)




![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
